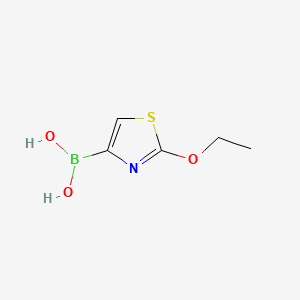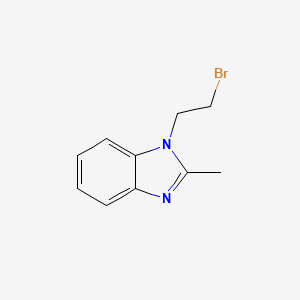
2-(aminomethyl)-N-(1-phenylethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(aminomethyl)-N-(1-phenylethyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an aminomethyl group attached to the butanamide backbone, with a phenylethyl substituent on the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-N-(1-phenylethyl)butanamide can be achieved through several methods. One common approach involves the reaction of 1-phenylethylamine with a suitable butanoyl chloride derivative in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired amide product.
Another method involves the use of transaminases, which offer an environmentally friendly and economically attractive route for the synthesis of chiral amines. This biocatalytic approach can be optimized to produce enantiomerically pure amines with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and environmental impact. Biocatalytic methods are particularly attractive for industrial applications due to their sustainability and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(aminomethyl)-N-(1-phenylethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
2-(aminomethyl)-N-(1-phenylethyl)butanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(aminomethyl)-N-(1-phenylethyl)butanamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The phenylethyl substituent may enhance the compound’s binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
1-phenylethylamine: A related compound with similar structural features but lacking the butanamide backbone.
2-aminomethylbutanamide: Similar to the target compound but without the phenylethyl substituent.
Uniqueness
2-(aminomethyl)-N-(1-phenylethyl)butanamide is unique due to the combination of its aminomethyl and phenylethyl groups, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C13H20N2O |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
2-(aminomethyl)-N-(1-phenylethyl)butanamide |
InChI |
InChI=1S/C13H20N2O/c1-3-11(9-14)13(16)15-10(2)12-7-5-4-6-8-12/h4-8,10-11H,3,9,14H2,1-2H3,(H,15,16) |
Clave InChI |
GQUDXODUSLUDIX-UHFFFAOYSA-N |
SMILES canónico |
CCC(CN)C(=O)NC(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


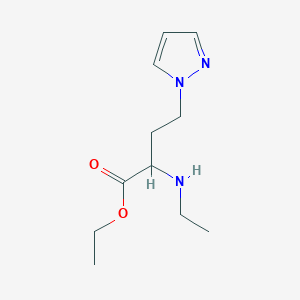
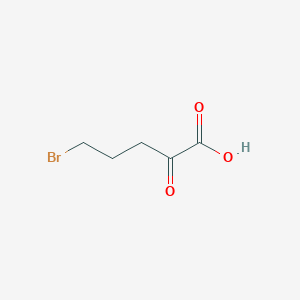
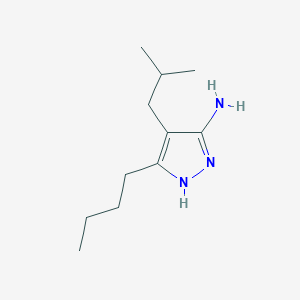
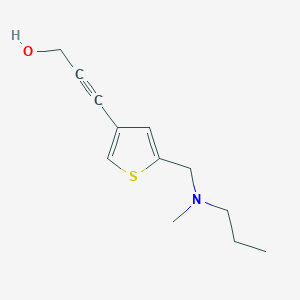

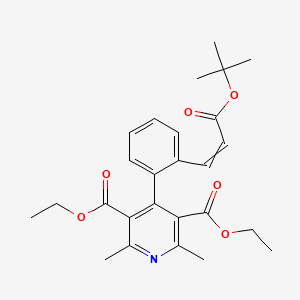
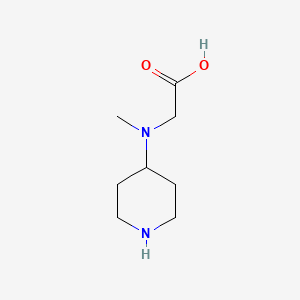
![1-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13643989.png)
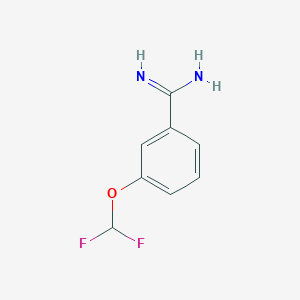
![2-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13644004.png)

